molecular formula C7H7BrN2O2 B8260956 (2E)-5-bromo-3-methoxy-2-(nitrosomethylidene)-1H-pyridine

(2E)-5-bromo-3-methoxy-2-(nitrosomethylidene)-1H-pyridine

Cat. No.: B8260956
M. Wt: 231.05 g/mol
InChI Key: YAIKIYLMVUPASG-GQCTYLIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxypicolinaldehyde oxime typically involves the reaction of 5-bromo-3-methoxypicolinaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours until the formation of the oxime is complete.

Industrial Production Methods

While specific industrial production methods for 5-Bromo-3-methoxypicolinaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxypicolinaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-methoxypicolinaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxypicolinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the bromine atom can participate in halogen bonding, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methoxypicolinaldehyde: The parent aldehyde compound.

    3-Methoxypicolinaldehyde oxime: Lacks the bromine atom.

    5-Bromo-3-hydroxypicolinaldehyde oxime: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

5-Bromo-3-methoxypicolinaldehyde oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

IUPAC Name

(2E)-5-bromo-3-methoxy-2-(nitrosomethylidene)-1H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7-2-5(8)3-9-6(7)4-10-11/h2-4,9H,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIKIYLMVUPASG-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CNC1=CN=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC\1=CC(=CN/C1=C/N=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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